molecular formula C9H6BrNO2 B6254821 5-(4-bromophenyl)-2,3-dihydro-1,3-oxazol-2-one CAS No. 88419-05-0

5-(4-bromophenyl)-2,3-dihydro-1,3-oxazol-2-one

Cat. No.: B6254821
CAS No.: 88419-05-0
M. Wt: 240.05 g/mol
InChI Key: DPMXLVLIYFTATJ-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazol-2-one is a heterocyclic compound that contains both an oxazolone ring and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2,3-dihydro-1,3-oxazol-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzoyl chloride with glycine in the presence of a base, such as triethylamine, to form the intermediate 4-bromophenylglycine. This intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2,3-dihydro-1,3-oxazol-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromophenyl group can enhance binding affinity to target proteins, while the oxazolone ring can participate in hydrogen bonding and other interactions .

Properties

CAS No.

88419-05-0

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

5-(4-bromophenyl)-3H-1,3-oxazol-2-one

InChI

InChI=1S/C9H6BrNO2/c10-7-3-1-6(2-4-7)8-5-11-9(12)13-8/h1-5H,(H,11,12)

InChI Key

DPMXLVLIYFTATJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)O2)Br

Purity

95

Origin of Product

United States

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